3-chloro-4-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
The compound “3-chloro-4-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a benzenesulfonamide core, which is a common structure in many pharmaceutical drugs . Attached to this core are a chloro group, a methyl group, and an indolinone group. Indolinones are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indolinone core is composed of a γ-lactam fused with the benzene ring and can be either unsubstituted, or mono- or di-substituted in 3-position .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the benzenesulfonamide group could participate in substitution reactions, while the indolinone group could undergo decarboxylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could increase its solubility in water, while the indolinone group could affect its acidity .Scientific Research Applications
1. Antimicrobial and Anticancer Applications
- A study by Kumar et al. (2014) synthesized a series of benzenesulfonamide derivatives, demonstrating significant in vitro antimicrobial and anticancer activities. Notably, two compounds were identified as most effective against microbial strains, and the synthesized compounds showed higher activity than the standard drug carboplatin against cancer cell lines HCT116 and RAW 264.7 (Kumar et al., 2014).
2. Enzyme Inhibition for Medical Applications
- Research by Sethi et al. (2013) explored the inhibition of human carbonic anhydrase isoforms I, II, and VII by 4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl benzenesulfonamide derivatives. Some compounds showed high affinities in the low nanomolar range, indicating their potential as therapeutic agents (Sethi et al., 2013).
3. Potential Urease Inhibitors for Gastrointestinal Disorders
- A 2021 study by Irshad et al. focused on 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl)benzenesulfonamides as potential urease inhibitors. These compounds exhibited significant anti-urease activity, suggesting their potential in treating gastrointestinal disorders like gastric and peptic ulcers and hepatic encephalopathy (Irshad et al., 2021).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
3-chloro-4-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-10-3-5-13(9-14(10)17)23(21,22)18-12-4-6-15-11(7-12)8-16(20)19(15)2/h3-7,9,18H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKCXMBUDWXPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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